molecular formula C20H22N2O4 B2908744 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 922130-73-2

2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2908744
CAS No.: 922130-73-2
M. Wt: 354.406
InChI Key: MLGRRFWFESHDQQ-UHFFFAOYSA-N
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Description

This compound features a 3,4-dimethoxyphenyl group attached to an acetamide backbone, which is further linked to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl moiety. This structural combination is hypothesized to optimize pharmacokinetic properties, such as bioavailability and metabolic stability, compared to simpler analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-22-16-7-6-15(12-14(16)5-9-20(22)24)21-19(23)11-13-4-8-17(25-2)18(10-13)26-3/h4,6-8,10,12H,5,9,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGRRFWFESHDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a member of the class of organic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

The molecular formula for the compound is C18H22N2O3C_{18}H_{22}N_2O_3, with a molecular weight of approximately 314.38 g/mol. The compound features a tetrahydroquinoline core and a dimethoxyphenyl substituent that contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₈H₂₂N₂O₃
Molecular Weight314.38 g/mol
IUPAC Name2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Tetrahydroquinoline : Starting from appropriate precursors through cyclization reactions.
  • Acetamide Formation : Reacting the tetrahydroquinoline derivative with acetic anhydride or acetyl chloride in the presence of a base.

The biological activity of 2-(3,4-dimethoxyphenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors influencing neurotransmitter systems or cell signaling pathways.

Antitumor Activity

Research indicates that compounds similar to this structure exhibit significant antitumor properties. For instance, studies have shown that related tetrahydroquinoline derivatives demonstrate cytotoxic effects against various cancer cell lines including Mia PaCa-2 and HepG2/A2 .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. In vitro tests have shown effectiveness against certain bacterial strains and fungi .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Studies : A study evaluated the efficacy of tetrahydroquinoline derivatives against human tumor cells and found promising results indicating selective cytotoxicity .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the dimethoxyphenyl group significantly influence the compound's potency against cancer cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxic effects on cancer cell lines ,
AntimicrobialInhibition of bacterial growth ,
Enzyme InhibitionModulation of metabolic pathways

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings and Analysis

Pharmacological Profiles
  • A-740003 (P2X7 antagonist): Demonstrates dose-dependent neuropathic pain reduction in rats, attributed to its extended quinolinyl substituent and cyanoimino group, which enhance receptor affinity .
  • Orexin-1 Antagonists (Compound 20): Substituted tetrahydroisoquinolines with bulky groups (e.g., piperidin-1-yl ethoxy) show selective orexin-1 receptor binding.
Structural Modifications and Activity
  • Chloroacetamide Derivatives (): Chlorine substitution (e.g., pretilachlor, alachlor) is common in agrochemicals but less relevant pharmacologically. The target compound’s methoxy groups and tetrahydroquinoline core distinguish it from these pesticidal analogs .
  • Ethyl vs. Methyl Substitution (F740-0049): Replacing the methyl group with ethyl in F740-0049 increases hydrophobicity, which could enhance blood-brain barrier penetration but reduce metabolic stability compared to the target compound .
Role of the 3,4-Dimethoxyphenyl Group
  • This moiety is conserved in A-740003, Rip-B, and the target compound. In A-740003, it contributes to P2X7 binding, while in Rip-B (a benzamide), its role is uncharacterized. The acetamide linkage in the target compound may improve solubility relative to benzamides like Rip-B .
Morpholine vs. Tetrahydroquinoline Cores
  • Morpholine derivatives () exhibit distinct electronic properties due to the oxygen atom in the ring.

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